![molecular formula C12H16BrNO5 B13496052 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is an organic compound that features a bromomethyl group, a nitro group, and a polyether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The polyether chain can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products with modifications to the polyether chain.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Pharmaceuticals: Potential precursor for drug molecules or active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes electron transfer reactions to form an amino group.
Oxidation: The polyether chain undergoes electron loss, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-benzene: Lacks the nitro group, making it less reactive in certain reactions.
2-(Bromomethyl)-1-[2-(2-ethoxyethoxy)ethoxy]-4-nitrobenzene: Similar structure but with ethoxy groups instead of methoxy groups, affecting its solubility and reactivity.
2-(Chloromethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene: Chlorine instead of bromine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its bromomethyl group, nitro group, and polyether chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H16BrNO5 |
|---|---|
Molekulargewicht |
334.16 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO5/c1-17-4-5-18-6-7-19-12-3-2-11(14(15)16)8-10(12)9-13/h2-3,8H,4-7,9H2,1H3 |
InChI-Schlüssel |
KHSBROABSAXAIY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



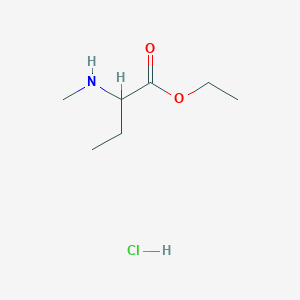
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
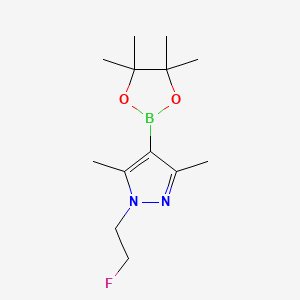
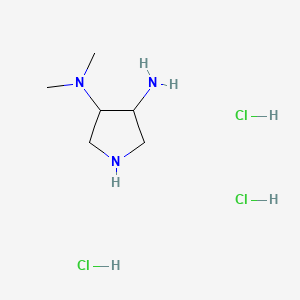
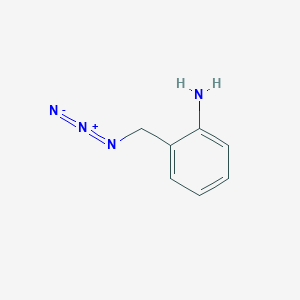
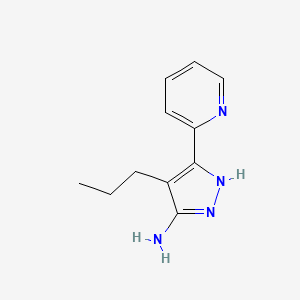
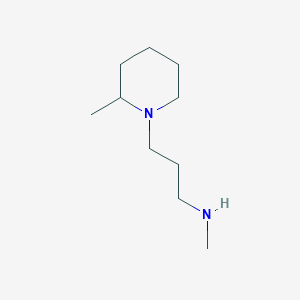
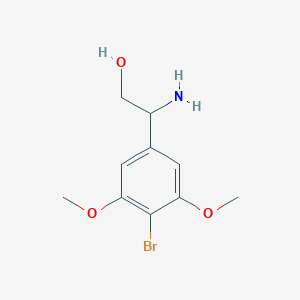

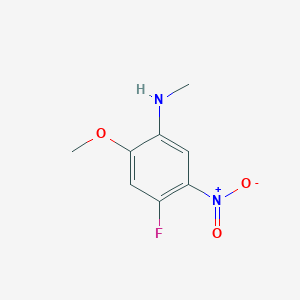
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
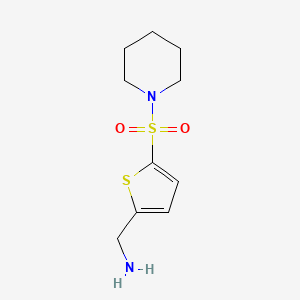
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
